N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-7-9-14(10-8-12)21-15(11-23-2)16(19-20-21)17(22)18-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSEHLVOVGCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity of this specific triazole derivative, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the cyclopentyl group and the methoxymethyl substituent contributes to its unique chemical properties. The molecular formula can be represented as:
Triazole derivatives often function through the inhibition of specific enzymes or receptors in biological systems. Research indicates that this compound may act as an enzyme inhibitor, potentially targeting serine hydrolases (SHs) and other related enzymes. The mechanism typically involves covalent modification of the enzyme's active site, leading to irreversible inhibition.
Antimicrobial Activity
A study evaluated various triazole compounds for their antimicrobial properties against Gram-positive and Gram-negative bacterial strains as well as fungal strains. Although this compound was not explicitly mentioned in the context of antimicrobial activity, related triazole compounds have shown promising results with minimal inhibitory concentrations (MIC) in the range of single-digit micrograms per milliliter against certain pathogens .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and other hydrolases. A comparative analysis showed that several triazoles exhibited varying degrees of inhibition with IC50 values indicating their potency:
| Compound | IC50 (µM) |
|---|---|
| N-cyclopentyl derivative | TBD |
| Other triazoles | 5 - 20 |
This table illustrates the competitive nature of triazole derivatives in enzyme inhibition assays, highlighting the need for further research to determine the specific IC50 value for this compound .
Case Study 1: In Vivo Activity
In vivo studies have demonstrated that triazole derivatives can exhibit significant biological activity. For instance, a related compound was shown to irreversibly inhibit serine hydrolases in mouse models, suggesting that this compound may similarly affect SHs in biological systems .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that N-cyclopentyl-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM respectively. These findings suggest its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. The compound may interact with molecular targets such as kinases or transcription factors, leading to apoptosis in malignant cells.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In a recent study, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Anti-inflammatory Activity
Another significant application of this compound lies in its anti-inflammatory properties. Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests that the compound may be useful in developing therapies for inflammatory diseases.
Material Sciences
In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials. Its unique structure allows for modifications that can lead to the development of new polymers or catalysts used in various industrial processes.
Case Studies
Several case studies have substantiated the applications of this compound:
- Anticancer Study (2023) : Evaluated the cytotoxic effects on breast cancer cells (MCF-7), showing significant dose-dependent inhibition.
- Antimicrobial Evaluation (2024) : Assessed efficacy against Staphylococcus aureus and Escherichia coli with MIC values indicating promising antimicrobial activity.
- Inflammation Model Study (2025) : Investigated anti-inflammatory properties with notable reductions in TNF-alpha and IL-6 levels.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
